molecular formula C30H32N4O2 B11420791 2-{2-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide

2-{2-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B11420791
M. Wt: 480.6 g/mol
InChI Key: CJYZXKQLOQWPFJ-UHFFFAOYSA-N
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Description

2-{2-[1-(2-ETHYLPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound that features a benzodiazole core linked to a pyrrolidinone and phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[1-(2-ETHYLPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation of substituted benzodiazoles with pyrrolidinone derivatives under controlled conditions. The reaction may require catalysts such as triethylamine and solvents like ethanol to facilitate the process .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production. Additionally, purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-{2-[1-(2-ETHYLPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

2-{2-[1-(2-ETHYLPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[1-(2-ETHYLPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are critical in various biological pathways. The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{2-[1-(2-ETHYLPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C30H32N4O2

Molecular Weight

480.6 g/mol

IUPAC Name

2-[2-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C30H32N4O2/c1-4-22-12-8-10-16-26(22)32-19-23(18-28(32)35)30-31-25-15-9-11-17-27(25)33(30)20-29(36)34(21(2)3)24-13-6-5-7-14-24/h5-17,21,23H,4,18-20H2,1-3H3

InChI Key

CJYZXKQLOQWPFJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(C5=CC=CC=C5)C(C)C

Origin of Product

United States

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